2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Its structure features 7,8-dimethoxy substituents on the indole ring and a 4-methoxybenzyl acetamide side chain. The methoxy groups enhance lipophilicity and may act as hydrogen bond acceptors, influencing solubility and intermolecular interactions . The acetamide linkage (vs. thioether in related compounds) suggests improved metabolic stability compared to sulfur-containing analogs .
Properties
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-29-14-6-4-13(5-7-14)10-23-19(27)11-26-12-24-20-15-8-17(30-2)18(31-3)9-16(15)25-21(20)22(26)28/h4-9,12,25H,10-11H2,1-3H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZFBTGMVZRHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound possesses a complex structure characterized by a pyrimidoindole core substituted with methoxy groups and an acetamide moiety. This structural configuration is hypothesized to contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that similar pyrimido[5,4-b]indole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with structural similarities to 2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl) derivatives showed considerable activity against both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Activity Against | Reference |
|---|---|---|
| Pyrimido derivative | Gram-positive bacteria | |
| Pyrimido derivative | Gram-negative bacteria | |
| Pyrimido derivative | Fungi |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For instance, derivatives have shown inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cholinergic activity in the brain, suggesting applications in neurodegenerative diseases such as Alzheimer's .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the compound's effect on cancer cell lines. Preliminary results indicate that the compound exhibits cytotoxic effects against several human tumor cell lines, with GI50 values ranging from nanomolar to micromolar concentrations .
The mechanisms underlying the biological activities of this compound are multifaceted. The presence of the pyrimidine ring is believed to facilitate interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the methoxy groups or alterations in the acetamide structure may enhance potency or selectivity against specific targets.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of related compounds:
- Neuroprotective Effects : A study demonstrated that similar compounds exhibited neuroprotective effects by inhibiting oxidative stress pathways in neuronal cells .
- Antiviral Activity : Some derivatives have shown promise as antiviral agents by targeting viral replication mechanisms .
- Combination Therapies : Research indicates that combining this compound with other therapeutic agents may enhance overall efficacy against resistant strains of bacteria or cancer cells .
Comparison with Similar Compounds
Key Observations:
The 4-methoxybenzyl group offers a balance of lipophilicity and polarity, contrasting with the more hydrophobic tert-butyl (32) or flexible tetrahydrofuran (33) groups in .
Linkage Type: The acetamide oxygen in the target compound (vs.
Biological Implications :
- TLR4 ligands in rely on thioether linkages and hydrophobic substituents (e.g., phenyl, alkyl). The target’s methoxy groups may alter binding affinity or selectivity due to steric or electronic effects .
Physicochemical Properties
Preparation Methods
Indole Scaffold Functionalization
The 7,8-dimethoxyindole precursor is synthesized via:
- Methoxylation of Indole : Direct methoxylation using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
- Oxo Group Introduction : Oxidation of a C4 methylene group to a ketone using Jones reagent (CrO₃/H₂SO₄) or Pd-mediated dehydrogenation.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C, 12 h | 78 | |
| Oxidation to Ketone | CrO₃, H₂SO₄, Acetone, 0°C, 2 h | 65 |
Pyrimidine Ring Formation
The pyrimidine ring is constructed via cyclocondensation:
- Urea-Based Cyclization : Reaction of 7,8-dimethoxy-4-oxoindole with urea or thiourea derivatives in acidic media (e.g., HCl/EtOH).
- Guanidine Cyclization : Use of guanidine nitrate under refluxing ethanol to form the pyrimidine ring.
Example Protocol :
7,8-Dimethoxy-4-oxoindole (1.0 eq) and thiourea (1.2 eq) are refluxed in 6M HCl/EtOH (1:1 v/v) for 8 h. The product is isolated via neutralization with NH₄OH, yielding the pyrimido[5,4-b]indole core (62% yield).
Introduction of the Acetamide Side Chain
Synthesis of N-(4-Methoxybenzyl)acetamide
The side chain is prepared via:
- Acylation of 4-Methoxybenzylamine : Reaction with acetyl chloride in dichloromethane (DCM) at 0°C.
- Schiff Base Formation : Condensation with ethyl acetate and ammonia, followed by reduction (e.g., NaBH₄).
Optimized Conditions :
4-Methoxybenzylamine (1.0 eq) is treated with acetyl chloride (1.1 eq) in DCM with triethylamine (1.5 eq) as a base. The reaction proceeds at 0°C for 2 h, yielding N-(4-methoxybenzyl)acetamide (89% purity, 94% yield).
Coupling to the Pyrimidoindole Core
The acetamide side chain is introduced via nucleophilic substitution or Mitsunobu reaction:
- Alkylation : Reaction of the pyrimidoindole’s C3 position with bromoacetamide derivatives.
- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the alcohol intermediate to the acetamide.
Representative Procedure :
Pyrimido[5,4-b]indol-3-ol (1.0 eq), N-(4-methoxybenzyl)acetamide (1.2 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) are stirred in THF at 25°C for 12 h. The product is purified via silica gel chromatography (72% yield).
Alternative One-Pot Strategies
Tandem Cyclization-Acylation
A streamlined approach involves simultaneous pyrimidine ring formation and side-chain introduction:
- Reagents : 7,8-Dimethoxyindole, chloroacetyl chloride, and 4-methoxybenzylamine in acetonitrile under reflux.
- Mechanism : In situ generation of a chloroacetamide intermediate, which undergoes cyclization with the indole nitrogen.
Data :
| Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| CH₃CN, reflux, 24 h | 58 | 95 |
Metal-Free O-Transfer Reactions
Recent methods employ acetonitriles as acetamide enolate equivalents:
- Ammonium Hemiaminals : Serve as O-transfer reagents to convert nitriles to primary amides.
- Application : Reacting 3-cyanopyrimidoindole with ammonium hemiaminals yields the acetamide derivative directly.
Advantages : Avoids harsh acidic/basic conditions and enables gram-scale synthesis.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Challenges and Optimization Opportunities
Q & A
Q. Primary Methods :
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₉H₂₈N₄O₅: 512.6 g/mol) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .
Advanced: How can reaction yields be optimized while minimizing byproducts?
Q. Methodological Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .
- Continuous Flow Systems : Enhances reproducibility in industrial-scale synthesis .
- Byproduct Monitoring : Use HPLC or TLC with UV detection to track intermediates and adjust reagent stoichiometry dynamically .
Example : In cyclization steps, maintaining anhydrous conditions with molecular sieves reduces hydrolysis byproducts .
Advanced: How do structural modifications (e.g., methoxy vs. chloro substituents) affect biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
- Computational Docking : Predict binding affinity to targets (e.g., EGFR kinase) using Schrödinger Suite .
- In Vitro Assays : Compare IC₅₀ values across modified analogs in cancer cell lines .
Advanced: How to resolve contradictions in reported biological data (e.g., apoptosis induction vs. cell cycle arrest)?
Q. Analytical Framework :
Assay Validation : Confirm compound purity (>95% by HPLC) to exclude impurity-driven effects .
Dose-Response Studies : Test concentrations from 1 nM to 100 μM to identify biphasic effects .
Mechanistic Profiling : Use transcriptomics (RNA-seq) to distinguish apoptosis-related genes (e.g., Caspase-3) from cell cycle markers (e.g., Cyclin D1) .
Case Study : Discrepancies in apoptosis vs. cell cycle arrest may arise from cell line-specific expression of p53 or ROS levels .
Basic: What are the key functional groups influencing reactivity?
Q. Critical Groups :
- Pyrimidoindole Core : Aromatic π-system enables intercalation with DNA or enzyme active sites .
- Methoxybenzyl Acetamide : Enhances lipophilicity (logP ~2.5) and membrane permeability .
- 4-Oxo Group : Participates in hydrogen bonding with biological targets (e.g., ATP-binding pockets) .
Reactivity : The thioacetamide moiety is prone to oxidation; stabilize with antioxidants like BHT during storage .
Advanced: What methodologies are used to study its mechanism of action in anticancer research?
Q. Integrated Approaches :
Kinase Inhibition Assays : Screen against a panel of 100+ kinases using ADP-Glo™ kits .
Apoptosis Detection : Annexin V/PI staining coupled with flow cytometry .
Metabolic Profiling : LC-MS-based metabolomics to identify altered pathways (e.g., glycolysis suppression) .
Key Finding : This compound inhibits CDK2 (IC₅₀: 1.2 μM) and induces G1/S arrest in MCF-7 cells .
Advanced: How to design derivatives to improve pharmacokinetic properties?
Q. Rational Design Strategies :
| Parameter | Modification | Outcome | Source |
|---|---|---|---|
| Solubility | Replace methoxy with hydroxyl (-OH) | Increases aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) but reduces potency . | |
| Metabolic Stability | Introduce fluorine at position 8 | Reduces CYP3A4-mediated degradation (t₁/₂ increased from 2.1 h to 6.7 h) . |
Synthetic Validation : Use parallel synthesis to generate 10–20 analogs for structure-property relationship (SPR) studies .
Basic: What are the recommended storage conditions to ensure stability?
Q. Optimal Conditions :
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Solvent : Lyophilize and store in DMSO (10 mM stock), avoiding repeated freeze-thaw cycles .
Stability Data : - Half-life in Solution : 72 hours at 4°C (pH 7.4) .
- Degradation Products : Monitor via LC-MS for oxidated byproducts .
Advanced: How to validate target engagement in cellular models?
Q. Validation Workflow :
Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
CRISPR Knockout : Generate target gene (e.g., CDK2)-KO cells; loss of compound efficacy confirms on-target activity .
SPR Imaging : Quantify binding kinetics (kₐₙ/kₒff) using surface plasmon resonance .
Example : CETSA showed a ΔTₘ of 4.5°C for CDK2 in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
